molecular formula C9H14N2O4 B558610 (S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid CAS No. 45159-34-0

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid

Cat. No. B558610
CAS RN: 45159-34-0
M. Wt: 214.22 g/mol
InChI Key: IVKMLPKBZQTAMQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid” is a chemical compound that is a derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It is also used in the preparation of indole derivatives as efflux pump inhibitors for treatment and prevention of bacterial infections .


Synthesis Analysis

The synthesis of “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .


Chemical Reactions Analysis

The chemical reactions involving “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid” are complex due to the multiple reactive groups present in the molecule . The use of amino acid ionic liquids (AAILs) for organic synthesis requires careful consideration because of these multiple reactive groups . The use of Boc-AAILs expands the applicability of AAILs .

Scientific Research Applications

Application 1: Synthesis of Tertiary Butyl Esters

  • Summary of the Application : Tertiary butyl esters, which include compounds like “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid”, find large applications in synthetic organic chemistry . They are often used as protecting groups for amines in organic synthesis.
  • Methods of Application : A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch process .
  • Results or Outcomes : The resultant flow process was found to be more efficient and versatile, making it a preferred method for the synthesis of tertiary butyl esters .

Application 2: Deprotection of the tert-butoxycarbonyl (Boc) Group

  • Summary of the Application : The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amines. The deprotection (removal) of the Boc group is a crucial step in peptide synthesis .
  • Methods of Application : Deprotection of the Boc group was achieved by using hydrogen chloride (4 M) in anhydrous dioxane solution for 30 min at room temperature .
  • Results or Outcomes : The method provided a fast, efficient, and selective deprotection of the Boc group of various amino acids and peptides .

Application 3: Synthesis of Cyclopropane Derivatives

  • Summary of the Application : Cyclopropane derivatives, such as “1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid”, are used in medicinal chemistry due to their unique structural and electronic properties . They are often used as bioisosteres in drug design.
  • Methods of Application : The synthesis of cyclopropane derivatives typically involves the reaction of a carbonyl compound with a diazo compound in the presence of a transition metal catalyst .
  • Results or Outcomes : The resultant cyclopropane derivatives have been used in the synthesis of various bioactive compounds .

Application 4: Synthesis of Amino Acids and Peptides

  • Summary of the Application : The tert-butoxycarbonyl (Boc) group is widely used in the synthesis of amino acids and peptides . It serves as a protecting group for the amino group during the synthesis process.
  • Methods of Application : The Boc group is typically introduced to the amino group of an amino acid or peptide using Boc2O in the presence of a base . The Boc-protected amino acid or peptide can then be used in further synthetic steps.
  • Results or Outcomes : The use of the Boc group allows for the selective protection and deprotection of the amino group, enabling the synthesis of complex peptides .

Application 5: Synthesis of Bioactive Compounds

  • Summary of the Application : The tert-butoxycarbonyl (Boc) group is widely used in the synthesis of bioactive compounds . It serves as a protecting group for the amino group during the synthesis process.
  • Methods of Application : The Boc group is typically introduced to the amino group of a bioactive compound using Boc2O in the presence of a base . The Boc-protected bioactive compound can then be used in further synthetic steps.
  • Results or Outcomes : The use of the Boc group allows for the selective protection and deprotection of the amino group, enabling the synthesis of complex bioactive compounds .

Application 6: Synthesis of Amino Acid Derivatives

  • Summary of the Application : The tert-butoxycarbonyl (Boc) group is widely used in the synthesis of amino acid derivatives . It serves as a protecting group for the amino group during the synthesis process.
  • Methods of Application : The Boc group is typically introduced to the amino group of an amino acid derivative using Boc2O in the presence of a base . The Boc-protected amino acid derivative can then be used in further synthetic steps.
  • Results or Outcomes : The use of the Boc group allows for the selective protection and deprotection of the amino group, enabling the synthesis of complex amino acid derivatives .

Safety And Hazards

While specific safety and hazard information for “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid” was not found, general safety measures for handling chemical compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

(2S)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKMLPKBZQTAMQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid

Synthesis routes and methods

Procedure details

20.0 g (86 mmol, 1 equiv.) of Boc-L-asparagine was dissolved in 120 mL of dry pyridine and 20.0 g (97 mmol, 1.3 equiv.) of dicyclohexylcarbodiimide dissolved in 60 mL of dry pyridine was added dropwise over a period of 30 minutes. The reaction was stirred for 3 hours at 23° C. and filtered through a 2 μm nylon filter. The filtrate was concentrated in vacuo on a rotary evaporator and 100 mL of water was added. The pH was adjusted to 10 with 40% NaOH (aq.) and the solution filtered through a 2 μm nylon filter once again. The filtrate was passed through a 120 mL bed of Dowex 50X8-400 ion exchange resin and the resin washed with four column volumes of 1:1 methanol:water. The filtrate was concentrated in vacuo to yield 17.5 g (95% yield) of the title compound as a white solid. 1H-NMR (CD3OD): 4.40 p.p.m (m, 1H); 2.95 p.p.m. (m, 2H); 1.40 p.p.m. (s, 9H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.